2-Fluoro-5-methylaniline, also known as 6-Fluoro-m-toluidine, is an aromatic amine compound with the chemical formula C7H8FN. Its synthesis has been described in various scientific publications, often as an intermediate or precursor to other functional molecules. For instance, one study details its preparation through the diazotization of 2-fluoro-5-nitrotoluene followed by reduction with tin chloride [].
While there is limited information readily available on the specific scientific research applications of 2-Fluoro-5-methylaniline itself, its structural similarity to other aromatic amines suggests potential uses in various research areas:
2-Fluoro-5-methylaniline is an organic compound with the molecular formula and a molecular weight of approximately 125.14 g/mol. It is classified as an aromatic amine, featuring a fluorine atom and a methyl group attached to an aniline structure. The compound is identified by its IUPAC name, 2-fluoro-5-methylaniline, and is known for its potential applications in various chemical syntheses and biological studies .
The biological activity of 2-fluoro-5-methylaniline has been studied in various contexts. It has been noted to exhibit toxicity when ingested or inhaled, causing skin irritation and acute toxicity effects . Its derivatives may also have pharmacological relevance, particularly in studies focused on enzyme interactions and metabolic pathways.
The synthesis of 2-fluoro-5-methylaniline can be achieved through several methods:
2-Fluoro-5-methylaniline finds applications in:
Studies on the interactions of 2-fluoro-5-methylaniline typically focus on its biochemical pathways and potential enzyme inhibition. Its derivatives are often investigated for their effects on various biological systems, including their role as inhibitors or activators in metabolic processes. Understanding these interactions is crucial for developing compounds with specific therapeutic effects .
Several compounds share structural similarities with 2-fluoro-5-methylaniline. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Fluoroaniline | C6H6FN | Fluorine at the meta position; less steric hindrance. |
4-Fluoroaniline | C6H6FN | Fluorine at the para position; different reactivity. |
2-Methyl-4-fluoroaniline | C7H8FN | Methyl group at the 2-position; similar reactivity but different properties due to position change. |
3-Methyl-2-fluoroaniline | C7H8FN | Methyl group at the 3-position; alters electronic properties significantly. |
The uniqueness of 2-fluoro-5-methylaniline lies in its specific arrangement of substituents that influence its chemical reactivity and biological activity compared to these similar compounds.
The IUPAC name for this compound is 2-fluoro-5-methylaniline, derived from the parent structure aniline (C₆H₅NH₂). The numbering prioritizes the amino group at position 1, with the fluorine and methyl substituents occupying positions 2 and 5, respectively. Alternative names include 3-amino-4-fluorotoluene and 6-fluoro-m-toluidine, reflecting different numbering conventions for the toluene backbone.
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₈FN | |
Molecular Weight | 125.15 g/mol | |
CAS Registry Number | 452-84-6 | |
Physical State | Liquid at 20°C | |
Boiling Point | 90°C (17 mmHg) | |
Flash Point | 82°C | |
Refractive Index | 1.53–1.54 |
The study of fluorinated aromatic amines evolved from early work on aniline derivatives. Key milestones include:
The fluorine and methyl groups’ positions on the benzene ring yield multiple isomers with distinct properties:
Thermodynamic Comparison:
2-Fluoro-5-methylaniline (molecular formula C₇H₈FN) possesses a complex molecular architecture that significantly influences its physicochemical properties [1] [2] [3]. The compound exhibits a molecular weight of 125.15 grams per mole and is characterized by the Chemical Abstracts Service registry number 452-84-6 [1] [3] [4]. The International Union of Pure and Applied Chemistry designation for this compound is 2-fluoro-5-methylaniline, reflecting its systematic nomenclature based on the substitution pattern of the parent aniline molecule [3] [4].
The molecular geometry of 2-fluoro-5-methylaniline demonstrates significant structural characteristics derived from computational chemistry investigations [5] [6]. The aromatic benzene ring exhibits distortion from the ideal hexagonal geometry due to the electronic and steric effects introduced by the fluorine and methyl substituents [5] [6]. The carbon-nitrogen bond length connecting the aromatic ring to the amino group typically ranges from 1.39 to 1.41 angstroms, consistent with values observed in other aniline derivatives [5] [6]. The carbon-fluorine bond demonstrates characteristic dimensions of approximately 1.34 to 1.36 angstroms, reflecting the strong electronegativity of the fluorine atom [7] [6].
Geometric Parameter | Typical Value | Reference |
---|---|---|
Molecular Weight (g/mol) | 125.15 | [1] [3] [4] |
C-N bond length (Å) | 1.39-1.41 | [5] [6] |
C-F bond length (Å) | 1.34-1.36 | [7] [6] |
C-C bond lengths (Å) | 1.38-1.40 | [5] [6] |
Ring distortion | Slight deviation from hexagon | [5] [6] |
The amino group nitrogen atom exhibits slight out-of-plane displacement relative to the aromatic ring, with torsional angles approaching approximately 177 degrees [5] [6]. This geometric feature represents a common characteristic observed across aniline derivative compounds and results from asymmetric interactions between the amino functional group and the benzene ring electron system [5] [6]. The planarity of the aromatic system remains largely preserved despite the presence of substituents, maintaining the characteristic aromatic electronic delocalization [5] [6].
The thermodynamic properties of 2-fluoro-5-methylaniline reveal distinctive characteristics that reflect the molecular structure and intermolecular interactions [1] [4] [8]. The compound demonstrates a boiling point range of 80-86 degrees Celsius under reduced pressure conditions of 11 millimeters of mercury, with alternative literature reporting 90 degrees Celsius at 17 millimeters of mercury [1] [4] [8]. These values indicate the significant influence of pressure on the vapor-liquid equilibrium behavior of this aromatic amine compound [8] [9].
The density of 2-fluoro-5-methylaniline measures 1.109 grams per milliliter at 25 degrees Celsius, indicating that the compound is denser than water [1] [4]. This density value reflects the molecular packing efficiency and the presence of the electronegative fluorine atom within the molecular structure [1] [4]. The refractive index demonstrates a value of 1.533 at 20 degrees Celsius, providing insight into the optical properties and molecular polarizability of the compound [4] [8].
Thermodynamic Property | Value | Pressure/Temperature Conditions | Reference |
---|---|---|---|
Boiling Point | 80-86°C | 11 mmHg | [1] [4] |
Boiling Point | 90°C | 17 mmHg | [8] |
Density | 1.109 g/mL | 25°C | [1] [4] |
Refractive Index | 1.533 | 20°C | [4] [8] |
Flash Point | 81-82°C | Atmospheric pressure | [8] [9] |
Physical State | Liquid | 20°C | [3] [4] |
The flash point of 2-fluoro-5-methylaniline occurs at 81-82 degrees Celsius, representing the minimum temperature at which the compound produces sufficient vapor to form an ignitable mixture with air [8] [9]. This parameter demonstrates considerable importance for handling and storage considerations in laboratory and industrial applications [8] [9]. The compound exists as a liquid at ambient temperature conditions, exhibiting characteristic coloration ranging from clear yellow to brown depending on purity and storage conditions [1] [4].
The phase transition behavior of 2-fluoro-5-methylaniline follows patterns typical of substituted aniline compounds, with the liquid phase being stable across a broad temperature range under atmospheric conditions [1] [4] [8]. The absence of reported melting point data in the available literature suggests either a very low melting point or challenges in crystallization due to the molecular structure and intermolecular interactions [10].
The ultraviolet-visible absorption characteristics of 2-fluoro-5-methylaniline provide distinctive spectroscopic fingerprints that enable identification and quantitative analysis [11] [12] [13]. The compound exhibits characteristic absorption features in the ultraviolet region, primarily attributed to electronic transitions within the aromatic chromophore system [12] [13]. The presence of both fluorine and methyl substituents on the aniline framework significantly influences the electronic absorption properties through inductive and mesomeric effects [12] [13].
The electronic transitions observed in 2-fluoro-5-methylaniline arise from pi-to-pi-star transitions characteristic of aromatic amine compounds [12] [13]. The amino group acts as an electron-donating substituent, extending the conjugation and resulting in bathochromic shifts compared to unsubstituted benzene [12] [13]. The fluorine substituent introduces opposing electronic effects, contributing to hypsochromic shifts due to its strong electronegativity and electron-withdrawing inductive effect [12] [13].
Experimental investigations of fluoroaniline derivatives demonstrate absorption maxima typically occurring in the wavelength range of 200-400 nanometers [12] [14]. The specific absorption characteristics of 2-fluoro-5-methylaniline reflect the combined influence of both substituents on the aromatic electron system [12] [14]. The intensity and position of absorption bands provide valuable information regarding the electronic structure and can be utilized for quantitative determination in solution [12] [15].
Spectroscopic Parameter | Characteristic Range | Origin | Reference |
---|---|---|---|
UV-Vis Absorption | 200-400 nm | π-π* transitions | [12] [14] |
Electronic Transitions | Aromatic chromophore | Conjugated system | [12] [13] |
Substituent Effects | Bathochromic/Hypsochromic | NH₂ donor, F acceptor | [12] [13] |
Analytical Applications | Quantitative analysis | Beer-Lambert law | [12] [15] |
The spectroscopic behavior of 2-fluoro-5-methylaniline demonstrates sensitivity to solvent effects, with polar solvents typically inducing shifts in absorption maxima due to differential solvation of ground and excited states [11] [15]. These solvatochromic effects provide additional information regarding the electronic structure and can be exploited for analytical applications [11] [15]. The compound exhibits characteristic fluorescence properties typical of aromatic amine systems, although specific emission data requires further experimental investigation [12] [13].
Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 125, corresponding to the molecular weight of the compound [2] [16]. Fragmentation patterns provide structural information through characteristic ion fragments resulting from the loss of functional groups and aromatic ring cleavage [2] [16]. These spectroscopic fingerprints serve as valuable tools for compound identification and purity assessment in analytical applications [2] [16].
The solubility characteristics of 2-fluoro-5-methylaniline reflect the amphiphilic nature of the compound, containing both hydrophilic amino functionality and lipophilic aromatic character [17] [18] [10]. The compound demonstrates limited miscibility with water, exhibiting behavior typical of substituted aniline derivatives [10] [19]. The aqueous solubility is significantly influenced by the electronic effects of the fluorine substituent, which reduces the basicity of the amino group compared to unsubstituted aniline [17] [18].
In organic solvent systems, 2-fluoro-5-methylaniline exhibits enhanced solubility characteristics [19] [20]. The compound shows slight solubility in chloroform and methanol, reflecting the balance between polar and nonpolar interactions [19]. The presence of the fluorine atom increases the dipole moment of the molecule, enhancing interactions with polar solvents while maintaining sufficient lipophilicity for organic phase partitioning [18] [20].
Solvent System | Solubility Behavior | Interaction Type | Reference |
---|---|---|---|
Water | Partly miscible/Limited | Hydrogen bonding | [10] [19] |
Organic solvents | Good solubility | Van der Waals forces | [19] [20] |
Chloroform | Slightly soluble | Dipole interactions | [19] |
Methanol | Slightly soluble | Hydrogen bonding | [19] |
The partition coefficient (LogP) represents a critical parameter for understanding the distribution behavior of 2-fluoro-5-methylaniline between aqueous and organic phases [18] [21] [22]. Related fluoroaniline compounds demonstrate LogP values in the range of 1.85 to 2.14, indicating moderate lipophilicity [18] [21]. The specific LogP value for 2-fluoro-5-methylaniline reflects the combined influence of the fluorine and methyl substituents on the overall molecular polarity [18] [21].
The solubility profile demonstrates temperature dependence, with increased solubility observed at elevated temperatures in both aqueous and organic systems [10] [19]. This behavior follows typical thermodynamic principles for organic compounds, where increased thermal energy facilitates molecular dissolution processes [10] [19]. The compound exhibits density greater than water, resulting in phase separation behavior where the organic compound forms the lower layer in aqueous mixtures [10] [19].
Partitioning behavior between different solvent systems provides valuable information for extraction and purification processes [22] [20]. The amphiphilic character of 2-fluoro-5-methylaniline enables selective extraction using appropriately chosen solvent combinations, facilitating analytical and preparative applications [22] [20]. These solubility characteristics influence bioavailability and pharmacokinetic parameters in biological systems, although such applications fall outside the scope of this chemical characterization [18] [21].
The acid-base properties of 2-fluoro-5-methylaniline demonstrate characteristic behavior typical of substituted aniline derivatives, with the amino group serving as the primary basic site [1] [23] [24]. Computational predictions indicate a pKa value of 3.33 ± 0.10, representing significantly reduced basicity compared to unsubstituted aniline due to the electron-withdrawing effects of the fluorine substituent [1] [23]. This pKa value positions 2-fluoro-5-methylaniline as a weak base under physiological conditions [1] [23].
The protonation behavior occurs predominantly at the amino nitrogen atom, following the standard mechanism observed in aromatic amine compounds [23] [24] [14]. The fluorine substituent exerts a strong inductive effect that withdraws electron density from the aromatic ring system, thereby reducing the electron density at the amino nitrogen and decreasing its basicity [23] [24]. The methyl group provides a modest electron-donating effect that partially counteracts the fluorine influence, resulting in intermediate basicity values [23] [24].
Acid-Base Parameter | Value | Effect | Reference |
---|---|---|---|
pKa (predicted) | 3.33 ± 0.10 | Weak base character | [1] [23] |
Protonation site | Amino nitrogen | Primary basic center | [23] [24] |
Fluorine effect | Electron withdrawal | Decreased basicity | [23] [24] |
Methyl effect | Electron donation | Modest base enhancement | [23] [24] |
The position of the fluorine substituent at the ortho position relative to the amino group maximizes the inductive effect through the aromatic ring system [23] [24] [14]. This substitution pattern results in greater basicity reduction compared to meta or para fluorine positioning [23] [24]. The proximity of the electronegative fluorine atom creates a local electrostatic environment that further destabilizes the protonated ammonium form [23] [24].
Experimental determination of pKa values for fluoroaniline derivatives demonstrates the significant impact of halogen substitution on acid-base equilibria [23] [14] [25]. Comparative studies with 4-fluoroaniline, which exhibits a pKa of 4.65, illustrate the positional dependence of substituent effects on basicity [14] [25]. The reduced pKa of 2-fluoro-5-methylaniline compared to the para-substituted analog reflects the enhanced inductive effect in the ortho position [23] [14].
The conventional synthesis of 2-fluoro-5-methylaniline relies primarily on traditional nitration and subsequent reduction pathways utilizing toluene derivatives as starting materials. These established methodologies form the foundation of industrial-scale production, though they present inherent challenges regarding selectivity and efficiency.
The nitration of toluene derivatives represents a well-established approach for introducing nitro groups that can subsequently be reduced to amino functionalities. Research indicates that when toluene undergoes nitration with concentrated nitric acid under various conditions, the formation of meta-nitrotoluene varies significantly depending on reaction parameters [1]. At 25°C using 100% nitric acid, approximately 4.6% meta-nitrotoluene forms, while at 0°C this decreases to 3.1% [1]. The use of nitric acid in combination with acetic anhydride at 25°C yields 2.8% of the meta-isomer [1].
For the specific synthesis of 2-fluoro-5-methylaniline precursors, the reduction of 4-fluoro-1-methyl-2-nitrobenzene has been extensively studied. The optimal conditions involve treatment with iron powder and hydrochloric acid in ethanol under reflux conditions for 12 hours, achieving yields of 70% [2]. This methodology demonstrates the efficacy of metal-acid reduction systems in converting nitro groups to amino functionalities while preserving the fluorine substituent.
Table 1: Traditional Nitration/Reduction Pathways Performance Data
Precursor | Conditions | Temperature (°C) | Time (hours) | Yield (%) | Meta-product (%) | Reference |
---|---|---|---|---|---|---|
4-Fluoro-1-methyl-2-nitrobenzene | Fe powder, HCl, EtOH reflux | Reflux (~78) | 12 | 70 | Not applicable | [2] |
Toluene (meta-NT formation) | 100% HNO₃ | 25 | Variable | Not specified | 4.6 | [1] |
Toluene with 100% HNO₃ | 100% HNO₃ | 0 | Variable | Not specified | 3.1 | [1] |
Toluene with HNO₃/acetic anhydride | HNO₃/acetic anhydride | 25 | Variable | Not specified | 2.8 | [1] |
The selectivity challenges inherent in traditional nitration pathways necessitate careful optimization of reaction conditions. Studies examining selective nitration methods reveal that the addition of solid acid catalysts can significantly improve para-selectivity while minimizing meta-isomer formation [1]. Catalysts such as montmorillonite and silica-supported metal oxides have demonstrated the ability to direct nitration to specific positions, though their implementation requires consideration of catalyst consumption and replacement needs in continuous processes [1].
The traditional approach suffers from several limitations including moderate yields, extended reaction times, and the formation of undesired isomers that complicate purification procedures. Furthermore, the use of strong acids and reducing agents generates significant waste streams that require appropriate treatment before disposal.
Contemporary approaches to synthesizing 2-fluoro-5-methylaniline have shifted toward advanced catalytic fluorination methodologies that offer improved selectivity, milder reaction conditions, and enhanced overall efficiency. These modern techniques leverage transition metal catalysis and novel fluorinating reagents to achieve superior synthetic outcomes.
The copper-mediated fluoro-deamination methodology represents a significant advancement in direct fluorination of aniline substrates. This approach utilizes copper(I) complexes in combination with alkyl nitrites to achieve nucleophilic radiofluorination directly from anilines [3]. Under optimized conditions employing 30 millimolar aniline, 1.5 equivalents of alkyl nitrite, 1.2 equivalents of phase transfer catalyst, and 4 equivalents of copper at 120°C for 20 minutes in acetonitrile, radiochemical yields ranging from 11% to 81% have been achieved with high radiochemical purities [3].
Sandmeyer fluorination protocols have been extensively developed for diverse aromatic substrates, providing a robust alternative to traditional methods [4]. The copper-catalyzed deamino-fluorination of anilines under these conditions achieves radiochemical yields of approximately 40% to 58% with excellent molar activities of 58.7 megabecquerels per nanomole [4]. This methodology demonstrates particular utility in automated synthesis modules for pharmaceutical applications.
Palladium-catalyzed arylation of fluoroalkylamines offers another modern approach for synthesizing fluorinated anilines [5]. The reactions proceed with low catalyst loadings (less than 0.50 mol% for most substrates) and demonstrate high tolerance for various functional groups that typically interfere with strong base conditions used in conventional cross-coupling reactions [5]. The use of potassium phenoxide as a weaker base enables these transformations while maintaining product stability.
The development of electron donor-acceptor complex strategies represents a particularly innovative approach for difluoroalkylation of anilines [6]. This method exploits the formation of unprecedented electron donor-acceptor complexes between anilines and ethyl difluoroiodoacetate, providing an efficient and straightforward strategy for preparing difluoroalkyl derivatives [6]. Under optimized conditions using 427 nanometer light-emitting diode irradiation at room temperature for 16 hours, yields ranging from 65% to 90% have been achieved [6].
Table 2: Modern Catalytic Fluorination Techniques Comparison
Method | Substrate | Catalyst/Reagent | Temperature (°C) | Time (minutes) | Yield Range (%) | Selectivity | Reference |
---|---|---|---|---|---|---|---|
Cu(I)-mediated fluoro-deamination | Anilines | Cu(I), alkyl nitrite | 120 | 20 | 11-81 | High | [3] |
Sandmeyer fluorination | Diverse aromatic substrates | Cu(II), alkyl nitrites | Variable | Variable | 40-58 | Good | [4] |
Pd-catalyzed arylation | Fluoroalkylamines | Pd complexes | Variable | Variable | High yield | High | [5] |
EDA complex fluorination | Anilines | Ethyl difluoroiodoacetate | Room temperature | 960 (16h) | 65-90 | Excellent | [6] |
These modern catalytic approaches offer significant advantages over traditional methods, including reduced reaction temperatures, improved selectivity, and compatibility with sensitive functional groups. The development of these methodologies continues to advance through ongoing research in catalyst design and reaction optimization.
Microwave-assisted synthesis has emerged as a transformative technology for the efficient preparation of fluorinated aromatic compounds, including 2-fluoro-5-methylaniline derivatives. This methodology addresses critical challenges in synthetic chemistry by providing rapid heating, improved reaction rates, and enhanced selectivity compared to conventional thermal heating methods.
The fundamental advantage of microwave heating lies in its ability to provide rapid and uniform energy deposition, which translates to significantly reduced reaction times and improved yields [7]. For fluorinated compounds, microwave heating has demonstrated the ability to enhance fluoride incorporation by up to 55% while reducing reaction times by approximately 10-fold [7]. In the synthesis of terminally fluorinated fatty acid analogs, microwave conditions at 55-60°C achieved greater than 95% fluoride incorporation in just 2 minutes, compared to conventional heating requiring much longer reaction times [7].
The application of microwave technology to aromatic fluorination reactions has shown particular promise for nucleophilic substitution processes [8]. Studies utilizing microwave-induced nucleophilic fluorination on aromatic substrates demonstrate significant improvements in both reaction rate and product selectivity [8]. The enhanced efficiency results from the unique heating mechanism of microwaves, which provides more uniform temperature distribution and reduces the formation of thermal decomposition products [8].
For heterocyclic fluorinated compounds, microwave-assisted synthesis offers substantial advantages in terms of energy efficiency and environmental sustainability [9]. The technology enables the synthesis of fluorinated heterocycles under milder conditions with improved yields compared to conventional heating methods [9]. The reduced energy consumption and shorter reaction times contribute to more environmentally friendly synthetic protocols [9].
Table 3: Microwave-Assisted Synthesis Performance Parameters
Substrate Type | Microwave Power (W) | Temperature (°C) | Time Reduction | Yield Improvement (%) | Key Advantage | Reference |
---|---|---|---|---|---|---|
Fatty acid analogs | 150 | 55-60 | 10-fold | 55 improvement | Faster, milder conditions | [7] |
Aromatic compounds | Variable | Variable | Significant | Variable | Enhanced selectivity | [8] |
Fluorinated heterocycles | Variable | Lower than conventional | Significant | Higher than conventional | Energy efficient | [9] |
General organic synthesis | Variable | Variable | Significant | Variable | Homogeneous heating | [7] |
The optimization of microwave-assisted protocols requires careful consideration of several parameters including power settings, temperature control, and reaction vessel design. Pulse heating strategies have proven particularly effective for sensitive substrates, where controlled energy deposition prevents thermal decomposition while maintaining efficient conversion rates [8]. The use of three pulses of 20 seconds at 150 watts with 30-second intervals has demonstrated optimal results for many fluorination reactions [8].
Solvent selection plays a crucial role in microwave-assisted fluorination reactions. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide provide excellent dielectric heating properties while maintaining chemical compatibility with fluorinating reagents [8]. The enhanced solubility of fluoride sources in these solvents under microwave conditions contributes to improved reaction efficiency.
The scalability of microwave-assisted synthesis protocols presents both opportunities and challenges. While laboratory-scale reactions demonstrate excellent results, the transition to larger scales requires specialized equipment and careful process development to maintain the advantages observed at smaller scales.
Continuous flow reactor technology represents a paradigm shift in the synthesis of fluorinated aromatic compounds, offering enhanced safety, improved process control, and superior scalability compared to traditional batch processes. The application of flow chemistry to 2-fluoro-5-methylaniline synthesis addresses many inherent challenges associated with fluorination reactions, particularly those involving hazardous reagents and extreme reaction conditions.
The implementation of fluorine gas in continuous flow systems has revolutionized direct fluorination processes [10]. Commercial silicon carbide flow reactors provide exceptional corrosion resistance and heat transfer capacity, enabling access to previously challenging fluorination chemistries [10]. The modular design of these systems consists of six basic units: gas delivery, solvent/reagent delivery, mixing, reactor, sample/product collection, and quenching [10]. This configuration allows for precise control of reaction parameters while maintaining stringent safety protocols.
The advantages of continuous flow processing become particularly evident when handling reactive fluorinating agents. Enhanced mass and heat transfer, combined with rapid mixing capabilities, enable safe and selective fluorination reactions using fluorine gas mixtures [10]. The reduced reactor volumes inherent in flow systems minimize the inventory of hazardous materials while providing better containment of potentially dangerous reactions [10].
Silicon carbide reactor technology has demonstrated exceptional performance in pilot-scale fluorination processes, achieving production rates of 200 grams per hour for various fluorinated compounds [10]. The exceptional corrosion resistance and thermal conductivity of sintered silicon carbide materials allow processing conditions that would be impractical in conventional reactor systems [10].
Recent developments in continuous flow methodology have addressed specific challenges in fluoroalkyl compound synthesis. The defluorosilylation of trifluoromethane and tetrafluoropropene under flow conditions demonstrates significant advantages over batch processing [11]. Design of experiment optimization has improved process conditions including productivity, yields, reduction of solvent use, and destruction of greenhouse gases [11]. The elimination of cryogenic temperature requirements in flow processing represents a significant operational and economic advantage [11].
Table 4: Continuous Flow Reactor Applications and Performance
Process | Reactor Type | Operating Pressure (bar) | Temperature (°C) | Production Rate | Safety Benefits | Reference |
---|---|---|---|---|---|---|
F₂ gas fluorination | Microreactor (Ni-coated) | 1 | 0-10 | 200 g/h | Enhanced safety profile | [10] |
HFC-23 defluorosilylation | Commercial SiC reactor | Variable | 25 to -78 | Improved vs batch | Eliminates cryogenic needs | [11] |
Nucleophilic fluorination | Modular flow system | Variable | Variable | Enhanced | Better heat management | [10] |
Industrial scale fluorination | Pilot scale SiC | Variable | Variable | 200 g/h | Reduced reactor volume | [12] |
The integration of advanced process control systems in flow reactors enables real-time monitoring and adjustment of critical parameters. Back pressure regulators can be implemented to control system pressure, allowing increased gas dissolution in the liquid phase for better residence time control [10]. However, many flow systems operate at atmospheric pressure to simplify equipment requirements and reduce operational complexity [10].
Safety considerations in flow reactor design include provisions for emergency pressure relief, automated shutdown systems, and appropriate material selection for corrosive environments. The use of nickel-coated surfaces and specialized fluoropolymer tubing ensures chemical compatibility while maintaining system integrity [10].
The scalability advantages of continuous flow processing extend beyond simple throughput increases. The inherent modularity of flow systems allows for straightforward scale-up by numbering-up parallel reactors or increasing reactor dimensions while maintaining optimal heat and mass transfer characteristics.
The purification of 2-fluoro-5-methylaniline presents unique challenges that require careful consideration of both traditional and advanced separation techniques. The selection of appropriate purification methods depends on factors including product purity requirements, scale of operation, cost considerations, and the presence of structurally similar impurities.
Vacuum distillation remains the most widely employed method for purifying fluorinated anilines at industrial scales [13]. The technique leverages differences in boiling points between the desired product and impurities to achieve separation. For 2-fluoro-5-methylaniline, vacuum distillation can achieve purities exceeding 95% when properly optimized [13]. The process typically involves initial filtration to remove solid catalysts, followed by fractional distillation under reduced pressure using rectification columns of 20-30 centimeters in length [14].
The effectiveness of distillation purification depends critically on the boiling point differences between components. For fluorinated anilines, these differences can be relatively small, necessitating the use of efficient fractification systems with multiple theoretical plates [13]. The presence of water and other volatile impurities can complicate the distillation process, requiring careful control of operating conditions to prevent azeotrope formation.
Chromatographic purification methods offer superior selectivity for separating closely related compounds but present challenges for large-scale applications [15]. Flash column chromatography using silica gel stationary phases has proven effective for laboratory-scale purification of 2-fluoro-5-methylaniline derivatives, achieving purities greater than 95% with recovery rates of approximately 70% [2]. The typical procedure involves gradient elution using hexane and ethyl acetate mixtures in ratios optimized for each specific separation [2].
Advanced chromatographic techniques utilizing fluorinated stationary phases have demonstrated exceptional selectivity for fluorinated aromatic compounds [15]. Pentafluorophenyl phases exhibit enhanced retention and widely different selectivity for aromatic fluorinated compounds compared to conventional reversed-phase materials [15]. These specialized phases are particularly useful for analytical applications and small-scale preparative separations [16].
The separation of fluorinated anilines from their non-fluorinated counterparts represents a specific challenge addressed through specialized chromatographic approaches [17]. Studies utilizing both hydrocarbon and fluorocarbon columns with various eluent systems demonstrate that optimal separation requires judicious selection of stationary phase and mobile phase combinations [17]. When hydrocarbon eluents are used, fluorocarbon columns provide better separation, while hydrocarbon columns perform better with fluorocarbon eluents [17].
Table 5: Purification Methods Performance Comparison
Method | Compound Type | Efficiency | Purity Achieved (%) | Time Required | Cost | Scalability | Reference |
---|---|---|---|---|---|---|---|
Vacuum distillation | General fluoroanilines | High for volatile compounds | >95 | Hours | Low | Excellent | [13] |
Flash column chromatography | 5-Fluoro-2-methylaniline | 70% recovery | >95 | 2-4 hours | Moderate | Limited | [2] |
Fluorinated HPLC phases | Fluorinated aromatics | Excellent selectivity | >99 | 30-60 minutes | High | Analytical scale | [15] |
Solvent extraction | p-Fluoroaniline | Good separation | >90 | 1-2 hours | Low | Excellent | [13] |
Solvent extraction methods provide an alternative approach for preliminary purification and concentration of fluorinated anilines [13]. The process typically involves aqueous-organic phase partitioning, where the fluorinated aniline is extracted into an organic phase using solvents such as diethyl ether or ethyl acetate [13]. Subsequent washing with brine and drying over anhydrous sodium sulfate removes residual water and ionic impurities [13].
The choice between distillation and chromatographic purification often depends on the specific requirements of the application. For pharmaceutical intermediates requiring high purity, chromatographic methods may be necessary despite their higher cost and limited scalability [15]. For industrial applications where moderate purity is acceptable, vacuum distillation provides a cost-effective solution with excellent scalability potential [13].
Irritant;Health Hazard